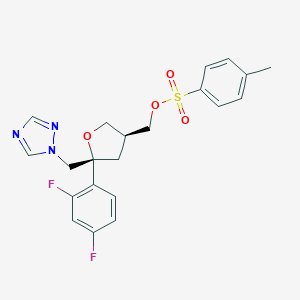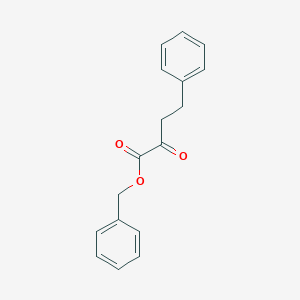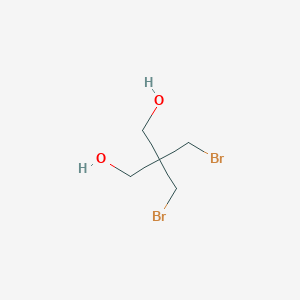![molecular formula C15H12Cl2N4S B029032 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 185039-29-6](/img/structure/B29032.png)
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Vue d'ensemble
Description
This compound is known to have activity against a variety of cancers including colon, lung, and head and neck carcinoma . It is believed to inhibit the epidermal growth (EGFR) of a family of tyrosine protein kinases that play a crucial role in cellular processes through signal transduction and cell expressions .
Molecular Structure Analysis
The molecular structure of this compound plays a specific role in its anticancer activity. The 3D-QSAR analysis suggests a specific role of steric, electrostatic, and hydrophobic fields of the compounds for anticancer activity as derived by mathematical equations .Applications De Recherche Scientifique
Cancer Research
This compound is structurally similar to various pyrido[2,3-d]pyrimidin derivatives that have been studied for their anti-cancer properties. It may act as a kinase inhibitor , targeting specific enzymes involved in cancer cell proliferation. For instance, compounds like PD-166285 have shown effectiveness against breast cancer cell lines by inhibiting tyrosine kinase activity .
Mécanisme D'action
Target of Action
The primary target of this compound is believed to be the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the tyrosine protein kinase family and plays a crucial role in cellular processes through signal transduction and cell expressions .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity . This inhibition is achieved through the compound’s specific steric, electrostatic, and hydrophobic fields . The interaction results in changes in the cellular processes controlled by EGFR, primarily affecting cell growth .
Biochemical Pathways
The inhibition of EGFR disrupts the signal transduction pathways it controls, leading to downstream effects on cellular processes . These processes include cell proliferation, differentiation, and survival . The disruption of these processes can lead to the inhibition of cancer growth .
Pharmacokinetics
The compound’s increasing hydrophobicity is associated with increasing anticancer activity , which may suggest its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cancer growth . This is achieved through the disruption of cellular processes controlled by EGFR . The compound has shown potent activity against a variety of cancers, including colon, lung, and head and neck carcinoma .
Action Environment
The design of better derivatives by compromising high activity with less toxicity through chemical tweaking is suggested as a trade-off , indicating that the compound’s action may be influenced by its chemical environment.
Orientations Futures
The study suggests that in silico evaluations of ADME/toxicity (QSTR) profiles of the compounds could be used to design analogs of these compounds for the development of anticancer therapeutics for early-stage treatments . The calculated QSTR profiles predicted the potential for the design of better derivatives by compromising high activity with less toxicity through chemical tweaking as a trade-off .
Propriétés
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4S/c1-21-13(18)9(12-10(16)4-3-5-11(12)17)6-8-7-19-15(22-2)20-14(8)21/h3-7,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGQGHKWGPQNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=N)C(=CC2=CN=C(N=C21)SC)C3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445226 | |
| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine | |
CAS RN |
185039-29-6 | |
| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)
![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)








![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)